
Cyclopropyl(oxetan-3-yl)methanol
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Overview
Description
Cyclopropyl(oxetan-3-yl)methanol is an organic compound that features a cyclopropyl group and an oxetane ring attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(oxetan-3-yl)methanol can be synthesized through several methods. One common approach involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate can then be treated with various phenols to yield 3-(aryloxymethyl)oxetan-3-yl)methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization and substitution reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(oxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Substitution: It can undergo substitution reactions with phenols to form aryloxymethyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) containing dioxane.
Substitution: Phenols in the presence of mild bases like potassium carbonate (K2CO3) in acetone.
Major Products:
Oxidation: Carboxylic acid derivatives.
Substitution: Aryloxymethyl derivatives.
Scientific Research Applications
Chemical Synthesis
Cyclopropyl(oxetan-3-yl)methanol serves as a versatile precursor for synthesizing various oxetane derivatives. These derivatives are valuable in organic synthesis due to their unique structural properties, which can enhance the solubility and metabolic stability of compounds. The strained four-membered oxetane ring allows for efficient ring-opening reactions, making it a crucial building block in the development of more complex molecules .
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Ring-opening reactions | Utilizes the oxetane ring's strain for synthesis | Varies |
Coupling reactions | Combines with boronic acids for complex formation | 31 - 64 |
Functional group transformations | Converts to amino acids or other functional groups | Varies |
Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives have been associated with the synthesis of bioactive compounds. Notably, oxetane-containing compounds are found in important pharmaceuticals such as Paclitaxel and Taxotere, which are used in cancer treatment. The ability of this compound to form hydrogen bonds enhances its potential as a drug candidate by improving solubility and bioavailability .
Case Study: Paclitaxel Derivatives
Research has shown that modifying the structure of Paclitaxel with oxetane rings can lead to compounds with improved efficacy and reduced side effects. The incorporation of cyclopropyl groups has been studied to enhance the interaction with biological targets.
Industrial Applications
The compound is also explored for its potential in industrial applications, particularly in developing new materials with enhanced properties. Oxetane derivatives are being investigated for their use in polymers that exhibit improved mechanical strength and thermal stability. Additionally, they find applications in the formulation of cosmetics and personal care products due to their favorable chemical properties .
Table 2: Industrial Applications of this compound
Application Area | Description |
---|---|
Material Science | Development of advanced polymers |
Cosmetics | Formulation of skin care products |
Agricultural Chemicals | Potential use in agrochemical formulations |
Mechanism of Action
The mechanism of action of cyclopropyl(oxetan-3-yl)methanol is primarily related to its ability to undergo ring-opening reactions. The strained four-membered ring of oxetane is a strong hydrogen bond acceptor, which can enhance the solubility of molecules without compromising metabolic stability. This property makes it a valuable building block in the synthesis of pharmacologically active molecules .
Comparison with Similar Compounds
- 3-(Bromomethyl)oxetan-3-yl)methanol
- 3-(Aryloxymethyl)oxetan-3-yl)methanol
- 3-Substituted oxetan-3-yl methyl alcohols
Comparison: Cyclopropyl(oxetan-3-yl)methanol is unique due to the presence of both a cyclopropyl group and an oxetane ring. This combination imparts distinct chemical properties, such as increased ring strain and reactivity, making it a versatile intermediate in organic synthesis. Compared to other oxetane derivatives, this compound offers enhanced solubility and stability, which are advantageous in pharmaceutical applications .
Biological Activity
Cyclopropyl(oxetan-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The oxetane ring structure, combined with the cyclopropyl moiety, offers unique properties that may enhance biological interactions and therapeutic efficacy. This article reviews the current understanding of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Synthesis
The synthesis of this compound can be achieved through various methodologies. Notably, the metalation of SAMP/RAMP hydrazones of oxetan-3-ones has been reported to yield high enantioselectivities, which are crucial for enhancing biological activity . The synthetic strategies often aim to optimize yields and purity while maintaining the integrity of the cyclopropyl and oxetane structures.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds containing cyclopropyl and oxetane functionalities. For instance, derivatives with a cyclopropylmethyl moiety have demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-1 and COX-2 enzymes were reported as follows:
Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
---|---|---|
3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These findings suggest that modifications to the cyclopropyl and oxetane structures can significantly enhance anti-inflammatory properties .
Antitumor Activity
This compound derivatives have also been explored for their antitumor activities. In vivo studies using xenograft models showed promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest . For example, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- Study on COX Inhibition : A study evaluated the anti-inflammatory effects of several derivatives containing the cyclopropyl moiety in carrageenan-induced paw edema models in rats. The results indicated a marked reduction in edema, correlating with decreased levels of pro-inflammatory cytokines .
- Antitumor Efficacy : In a separate investigation, this compound was administered to mice bearing KARPAS-299 tumors, resulting in significant tumor size reduction compared to control groups treated with standard chemotherapeutics . The compound's efficacy was attributed to its ability to inhibit key signaling pathways involved in tumor progression.
The biological activities of this compound are believed to arise from its interactions with specific molecular targets:
- COX Enzymes : By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thus alleviating inflammation.
- Cell Signaling Pathways : In cancer cells, it appears to interfere with signaling pathways such as AKT and ERK, leading to reduced cell proliferation and increased apoptosis .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
cyclopropyl(oxetan-3-yl)methanol |
InChI |
InChI=1S/C7H12O2/c8-7(5-1-2-5)6-3-9-4-6/h5-8H,1-4H2 |
InChI Key |
RWPMPJXGJYAYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2COC2)O |
Origin of Product |
United States |
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